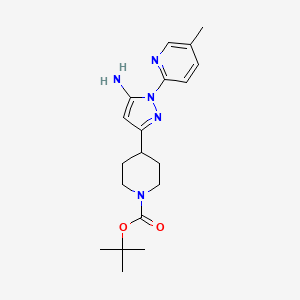![molecular formula C15H24N2O9 B13691980 (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid](/img/structure/B13691980.png)
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a Boc-protected amino group and multiple carboxylic acid functionalities. Its synthesis and reactivity make it a valuable molecule in the study of biochemical processes and the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the amide bond through coupling reactions. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment and large-scale purification techniques such as chromatography and crystallization. The industrial process is designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carboxylic acids to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biochemical pathways and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The Boc-protected amino group and carboxylic acid functionalities play a crucial role in these interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-[(S)-4-Amino-4-carboxybutanamido]pentanedioic Acid: Lacks the Boc protection, making it more reactive in certain conditions.
(S)-2-[(S)-4-(Boc-amino)-4-hydroxybutanamido]pentanedioic Acid: Contains a hydroxyl group instead of a carboxyl group, altering its reactivity and applications.
Uniqueness
(S)-2-[(S)-4-(Boc-amino)-4-carboxybutanamido]pentanedioic Acid is unique due to its Boc-protected amino group, which provides stability and allows for selective deprotection. This feature makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various research applications.
Propriétés
Formule moléculaire |
C15H24N2O9 |
|---|---|
Poids moléculaire |
376.36 g/mol |
Nom IUPAC |
2-[[4-carboxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H24N2O9/c1-15(2,3)26-14(25)17-9(13(23)24)4-6-10(18)16-8(12(21)22)5-7-11(19)20/h8-9H,4-7H2,1-3H3,(H,16,18)(H,17,25)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
UGIYWIAVNAKICB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


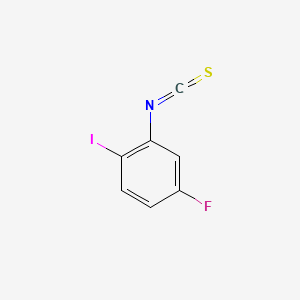
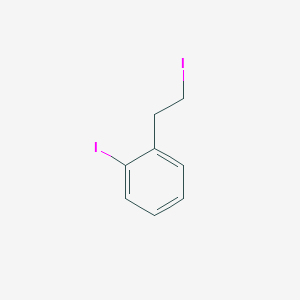
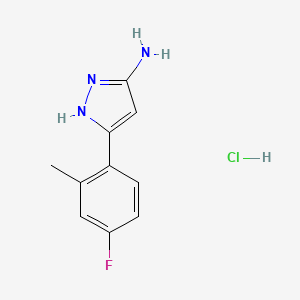
![2-[4-(tert-Butoxycarbonyl)-1-piperidyl]acetic Acid](/img/structure/B13691922.png)
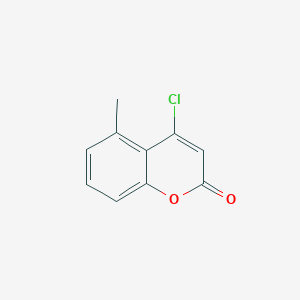
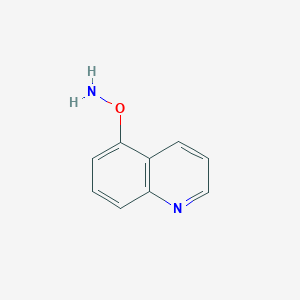
![2-[4-[3-[2-(Diethylamino)-2-oxoethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl]phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B13691943.png)

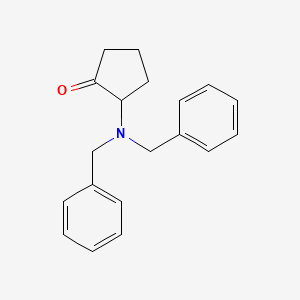
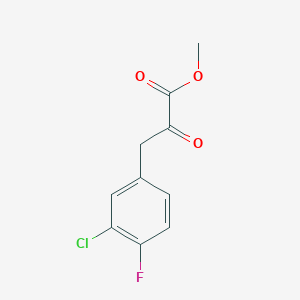
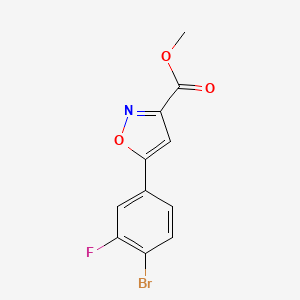
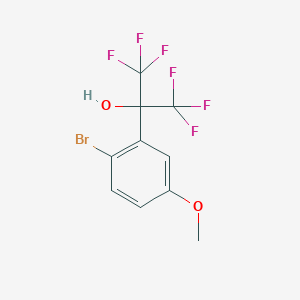
![3-[5-(1-Boc-4-piperidyl)-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13691972.png)
